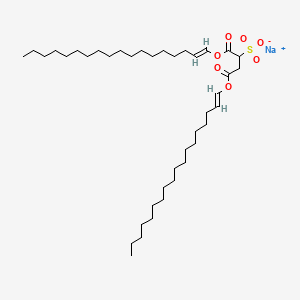

Sodium dioctadecenyl sulphonatosuccinate

Description

Sodium dioctadecenyl sulphonatosuccinate (CAS 94021-03-1) is an anionic surfactant with the molecular formula C₄₀H₇₃NaO₇S and a molecular weight of 721.06 g/mol . Structurally, it consists of two octadecenyl (C₁₈) chains esterified to a sulfonated succinic acid backbone, which confers strong amphiphilic properties. This compound is widely used in industrial applications, including emulsification, detergency, and as a wetting agent due to its high surface activity and stability in harsh conditions .

Properties

CAS No. |

94021-03-1 |

|---|---|

Molecular Formula |

C40H73NaO7S |

Molecular Weight |

721.1 g/mol |

IUPAC Name |

sodium;1,4-bis[(E)-octadec-1-enoxy]-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C40H74O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36,38H,3-32,37H2,1-2H3,(H,43,44,45);/q;+1/p-1/b35-33+,36-34+; |

InChI Key |

UFPWLPQCVYQTAJ-KCINWWGPSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C/OC(=O)CC(C(=O)O/C=C/CCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=COC(=O)CC(C(=O)OC=CCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium dioctadecenyl sulphonatosuccinate typically involves the esterification of maleic anhydride with octadecenyl alcohol, followed by sulfonation. The process can be summarized as follows:

Esterification Stage: Maleic anhydride reacts with octadecenyl alcohol in the presence of a catalyst to form dioctadecenyl maleate.

Sulfonation Stage: The dioctadecenyl maleate is then sulfonated using sodium bisulfite.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. The use of advanced reactors and separation techniques helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium dioctadecenyl sulphonatosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium dioctadecenyl sulphonatosuccinate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

Biology: Employed in the preparation of biological samples for electron microscopy due to its wetting properties.

Medicine: Investigated for its potential use in drug delivery systems.

Mechanism of Action

The primary mechanism of action of sodium dioctadecenyl sulphonatosuccinate involves its ability to reduce surface tension. This property allows it to enhance the mixing of oil and water, making it an effective emulsifier and dispersant. The compound interacts with the hydrophobic and hydrophilic regions of molecules, facilitating the formation of stable emulsions .

Comparison with Similar Compounds

Comparison with Similar Sulfosuccinate Compounds

Sulfosuccinates are a class of anionic surfactants with variations in alkyl chain length, branching, and substituents. Below is a detailed comparison of sodium dioctadecenyl sulphonatosuccinate with structurally related compounds:

Chemical Structure and Molecular Properties

Key Observations :

- Chain Length and Branching : SDSS has the longest alkyl chains (C₁₈) among the compared compounds, leading to higher hydrophobicity and surface activity compared to shorter-chain analogs like diheptyl (C₇) or didodecyl (C₁₂) derivatives .

- Unsaturation : The octadecenyl chains in SDSS contain double bonds, which enhance flexibility and reduce crystallization compared to saturated analogs .

- Molecular Weight : SDSS has the highest molecular weight (721.06 g/mol), directly influencing its viscosity and film-forming capabilities .

Physicochemical Properties and Performance

| Property | SDSS (94021-03-1) | Sodium 1,4-didodecyl (4229-35-0) | Diheptyl (4680-44-8) |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | Low (0.01–0.1 mM) | Moderate (0.1–1 mM) | High (>1 mM) |

| Solubility in Water | Moderate (requires agitation) | Low (forms micelles readily) | High (readily soluble) |

| Stability in Hard Water | Excellent | Good | Poor (precipitates) |

| Emulsification Efficiency | Superior (oil-in-water) | Moderate | Limited to low-oil systems |

Key Findings :

- CMC : SDSS exhibits a lower CMC than shorter-chain derivatives, enabling effective micelle formation at lower concentrations, which is advantageous for industrial cleaning .

- Hard Water Stability : SDSS resists precipitation in hard water due to its bulky hydrophobic domain, unlike diheptyl sulfosuccinate, which precipitates due to calcium binding .

- Emulsification : SDSS outperforms other compounds in stabilizing high-oil-content emulsions, attributed to its long alkyl chains and strong interfacial adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.